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Compound of Interest

Compound Name: 1H-Inden-4-ol

CAS No.: 1194-60-1

Cat. No.: B075103 Get Quote

Executive Summary
The 4-hydroxyindene scaffold represents a privileged structure in medicinal chemistry, primarily

recognized as a rigidified bioisostere of diethylstilbestrol (DES) and phenolic estrogens. Unlike

flexible stilbenes, the indene core constrains the rotation of the phenyl rings, locking the

molecule into specific conformations that dictate receptor selectivity.

Key biological activities associated with this class include:

Selective Estrogen Receptor Modulation (SERM): High-affinity binding to Estrogen

Receptors (ER

and ER

) with reduced intrinsic efficacy ("impeded estrogens").

Antioxidant Cytoprotection: Potent inhibition of lipid peroxidation due to the stabilized

phenoxy radical capability of the hydroxyindene system.

Melatonergic Modulation: Structural analogs (e.g., indane derivatives) serving as nanomolar-

affinity agonists for MT1/MT2 receptors.[1][2]
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Chemical Space & Structure-Activity Relationships
(SAR)
The "Impeded Estrogen" Concept
The most prominent derivatives in this class are Indenestrol A and Indenestrol B, which are

oxidative metabolites of DES. Their biological profile is defined by a paradox: High Affinity / Low

Efficacy.

Binding Affinity: Indenestrol A binds to the uterine ER with an affinity comparable to

-estradiol (

nM).

Transcriptional Efficacy: Despite high affinity, it exhibits weak uterotropic activity (approx. 1-

10% of DES).

Mechanistic Basis: The 4-hydroxyindene core mimics the A-ring of estradiol (the phenol).

However, the rigid indene framework forces the accessory phenyl ring (mimicking the D-ring)

into a twisted conformation (approx. 30° out of plane). This steric bulk prevents the full

recruitment of Coactivator proteins by obstructing the closure of Helix 12 in the ER Ligand

Binding Domain (LBD).

Pharmacophore Visualization
The following diagram illustrates the structural rigidification from DES to Indenestrol and the

resulting signaling outcome.
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Figure 1: Pharmacological transition from flexible stilbenes to rigid 4-hydroxyindene derivatives,

resulting in SERM activity.

Therapeutic Applications
Oncology & Endocrinology (SERMs)
The 4-hydroxyindene scaffold is utilized to design tissue-selective ER ligands.

Target: Estrogen Receptor Alpha (ER

) and Beta (ER

).[3]

Mechanism: The 4-hydroxyl group functions as the primary hydrogen bond donor to Glu353

and Arg394 in the ER binding pocket. The indene C2/C3 substituents probe the hydrophobic

pocket.

Clinical Relevance: These derivatives serve as leads for breast cancer therapeutics where

antagonism in breast tissue is required alongside agonism in bone (to prevent osteoporosis).

Antioxidant & Neuroprotection
Indenestrol A has demonstrated superior antioxidant activity compared to Vitamin E (

-tocopherol) in specific lipid peroxidation assays.

Mechanism: The indenyl system stabilizes the phenoxy radical formed after scavenging

Reactive Oxygen Species (ROS). The conjugated double bond of the indene ring allows for

extensive electron delocalization.

Data Summary:
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Compound Assay Model IC50 / Activity Reference

Indenestrol A
Fe²⁺-induced Lipid

Peroxidation (Egg PC)
0.5 µM (Strongest) [Oda et al., 1999]

Diethylstilbestrol
Fe²⁺-induced Lipid

Peroxidation
> 10 µM (Weak) [Oda et al., 1999]

-Tocopherol
Superoxide

Scavenging
Reference Standard [Oda et al., 1999]

Melatonin Receptor Agonism (Indane/Indene Analogs)
While Ramelteon is a saturated indane, the unsaturated indene analogs have been

synthesized to explore MT1/MT2 selectivity.

Activity: 4-hydroxy or 4-methoxy indene derivatives can mimic the 5-methoxyindole core of

melatonin.

Key Interaction: The 4-substituent (methoxy/hydroxy) engages Val191 (MT1) via

hydrophobic/Van der Waals interactions, crucial for nanomolar affinity.

Experimental Protocols
Synthesis of 4-Hydroxyindene Core (Modified Nazarov
Cyclization)
Note: This protocol yields the functionalized indanone, which is reduced to the indene.

Reagents: Divinyl ketone precursor, Lewis Acid (

or

), Dichloromethane (DCM).

Procedure:

Dissolve the divinyl ketone (1.0 eq) in anhydrous DCM under

atmosphere.
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Cool to -78°C.

Dropwise add

(1.2 eq).

Allow warming to 0°C over 2 hours (Monitor via TLC for cyclization).

Quench with saturated

.

Reduction: Treat the resulting indanone with

in MeOH, followed by acid-catalyzed dehydration (

-TsOH, Toluene reflux) to yield the 4-hydroxyindene derivative.

Estrogen Receptor Competitive Binding Assay
This protocol validates the affinity of the derivative relative to estradiol (

).

Materials:

Cytosol from MCF-7 cells or recombinant Human ER

LBD.

Radioligand:

-Estradiol (1 nM).

Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, pH 7.4.

Workflow:

Preparation: Dilute test compounds (4-hydroxyindene derivatives) in DMSO (concentration

range:
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M to

M).

Incubation: Mix 100 µL receptor preparation + 50 µL

+ 50 µL test compound.

Equilibrium: Incubate at 4°C for 18 hours.

Separation: Add 200 µL Dextran-Coated Charcoal (DCC) suspension to absorb unbound

ligand. Centrifuge at 3000g for 10 min.

Quantification: Count radioactivity in the supernatant using a liquid scintillation counter.

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and convert to Relative Binding Affinity (RBA).

Validation Criteria:

Nonspecific binding must be < 15% of total binding.

control curve must show

nM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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